molecular formula C22H38N2O15 B12090178 GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc

GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc

Cat. No.: B12090178
M. Wt: 570.5 g/mol
InChI Key: GABPZCPMDPOFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc typically involves glycosylation reactions. One common method is the enzymatic transfer of fucose to N-acetylglucosamine using fucosyltransferases. The reaction conditions often include the presence of a suitable donor substrate, such as GDP-fucose, and an acceptor substrate, such as N-acetylglucosamine .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Genetically engineered microorganisms are used to produce the necessary enzymes for the glycosylation reactions. The process is optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: The compound is studied for its role in cell signaling, immune response, and cell-cell interactions.

    Medicine: Research focuses on its potential therapeutic applications, including its role in anti-inflammatory and anti-cancer treatments.

    Industry: It is used in the production of glycoproteins and other biologically active molecules.

Mechanism of Action

The mechanism of action of GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc involves its interaction with specific molecular targets and pathways. The compound can bind to lectins and other carbohydrate-binding proteins, modulating various cellular processes. It plays a crucial role in cell signaling pathways, influencing cell growth, differentiation, and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc is unique due to its specific glycosidic linkages, which confer distinct biological properties. Its ability to modulate immune responses and cell signaling pathways makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

N-[2-[5-acetamido-2,4-dihydroxy-6-oxo-1-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N2O15/c1-7-14(30)18(34)19(35)22(37-7)36-6-11(29)20(15(31)10(4-25)23-8(2)27)39-21-13(24-9(3)28)17(33)16(32)12(5-26)38-21/h4,7,10-22,26,29-35H,5-6H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABPZCPMDPOFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N2O15
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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